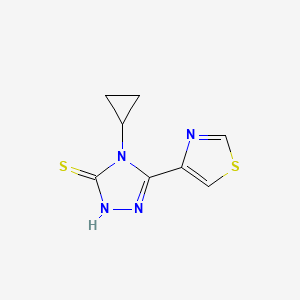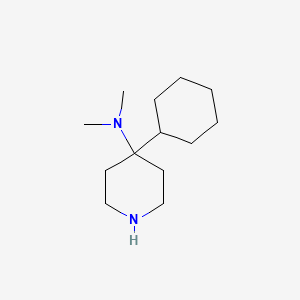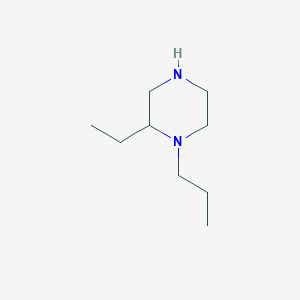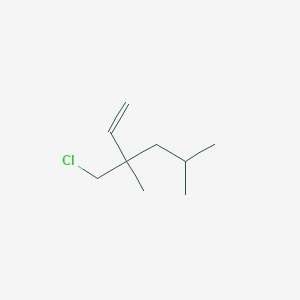
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a methanesulfonylethyl group, and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions: The introduction of the amino group and the methanesulfonylethyl group can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced by reacting the triazine ring with ammonia or an amine, while the methanesulfonylethyl group can be introduced by reacting with methanesulfonyl chloride in the presence of a base.
Thiol Group Introduction: The thiol group can be introduced by reacting the triazine derivative with a thiolating agent such as hydrogen sulfide or thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group in 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can be employed in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The methanesulfonylethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-one: This compound has a similar structure but contains a carbonyl group instead of a thiol group.
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-sulfonamide: This compound contains a sulfonamide group instead of a thiol group.
Uniqueness
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazine ring with the amino, methanesulfonylethyl, and thiol groups makes this compound versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H10N4O2S2 |
|---|---|
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
2-amino-6-(1-methylsulfonylethyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C6H10N4O2S2/c1-3(14(2,11)12)4-8-5(7)10-6(13)9-4/h3H,1-2H3,(H3,7,8,9,10,13) |
Clave InChI |
DVZKOWAQXVWEPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=S)N=C(N1)N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)


![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)


![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)


![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)

![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)
